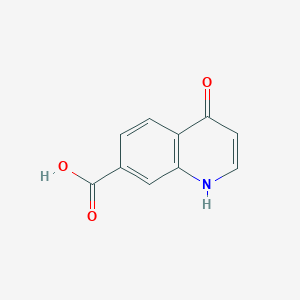
4-Hydroxyquinoline-7-carboxylic acid
Übersicht
Beschreibung
4-Hydroxyquinoline-7-carboxylic acid is a compound with the molecular formula C10H7NO3 . It has a molecular weight of 189.17 g/mol . The compound is also known by other names such as 4-oxo-1H-quinoline-7-carboxylic acid and 4-oxo-1,4-dihydroquinoline-7-carboxylic acid .
Synthesis Analysis
The synthesis of 4-Hydroxyquinolines has been studied extensively. For instance, starting from 4-hydroxyquinolines (4HQs), aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine . The reaction also afforded the formation of bisquinoline derivatives . A new 1H-azeto [1,2-a]quinoline derivative was synthesized in two different ways; namely starting from the aminomethylated product or from the ester-hydrolysed 4HQ .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-7-carboxylic acid includes a benzene ring fused with a pyridine moiety . The compound has a bicyclic structure and exhibits typical phenolic properties due to the presence of the phenolic group .
Chemical Reactions Analysis
4-Hydroxyquinoline-7-carboxylic acid has been involved in various chemical reactions. For example, when the aldehyde component was replaced with aromatic aldehydes, Knoevenagel condensation took place affording the formation of the corresponding benzylidene derivatives, with the concomitant generation of bisquinolines .
Physical And Chemical Properties Analysis
4-Hydroxyquinoline-7-carboxylic acid has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 1 . The compound has a Topological Polar Surface Area of 66.4 Ų . The compound is Canonicalized .
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group in Biological Research
4-Hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been developed as photolabile protecting groups for carboxylic acids. They demonstrate greater photon efficiency compared to other compounds and are sensitive to multiphoton-induced photolysis, making them useful for in vivo studies. BHQ's solubility and low fluorescence properties are particularly advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Antioxidative and Prooxidative Effects
Research on 4-hydroxyquinoline derivatives reveals their potential antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes. The effectiveness of these compounds as antioxidants is influenced by their structural variations and their distribution within different reaction systems. This research provides insights into their potential as therapeutic agents (Liu et al., 2002).
Electrochemistry and Spectroelectrochemistry
The electrochemical behavior of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, has been studied in aprotic environments. These studies involve techniques like cyclic voltammetry, spectroelectrochemistry, and molecular orbital calculations, providing insights into the oxidation mechanisms of these compounds. This research is crucial for understanding electron transfer processes in biological systems (Sokolová et al., 2015).
Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in specific tautomer emissions. This phenomenon is significant in understanding proton relay systems and proton transfer processes in electronically excited states (Tang et al., 2011).
Inclusion Complexes and Antioxidative Effects
Studies have explored the formation of β-cyclodextrin inclusion complexes with 4-hydroxyquinoline derivatives, focusing on their antioxidative effects on free-radical-induced hemolysis. Such research is fundamental in developing novel drug candidates with enhanced therapeutic properties (Liu et al., 2003).
Photoinduced Dimerization
Research on 2-Hydroxyquinoline-4-carboxylic acid, a medically significant intermediate, has shown its potential for photoinduced [2 + 2] dimerization under specific conditions. This has implications in the field of photodimerization and its application in material science and pharmaceuticals (Qin et al., 2012).
Radiochemiluminescence Studies
Carboxyquinolines like 4-Hydroxyquinoline-7-carboxylic acid have been studied for their radiochemiluminescence properties. This research is particularly relevant for developing new radiation dosimeters and for analytical applications in various fields (Papadopoulos et al., 2000).
Safety And Hazards
While specific safety and hazard information for 4-Hydroxyquinoline-7-carboxylic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .
Zukünftige Richtungen
The future directions of research on 4-Hydroxyquinoline-7-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. Some derivatives of 4-Hydroxyquinoline have shown selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts . This suggests that 4-Hydroxyquinoline-7-carboxylic acid and its derivatives could have potential applications in cancer treatment.
Eigenschaften
IUPAC Name |
4-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMXIULYGYMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-7-carboxylic acid | |
CAS RN |
948573-55-5, 1150618-22-6 | |
| Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



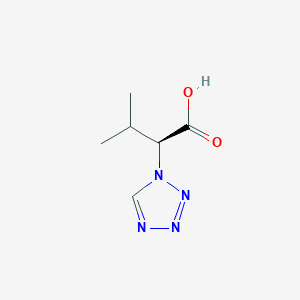
![N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1388098.png)
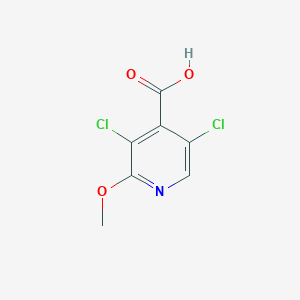
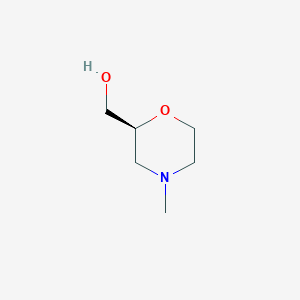
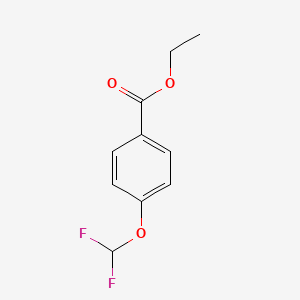
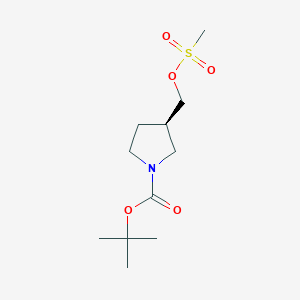
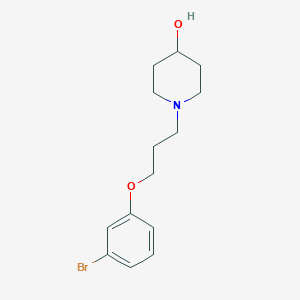
![4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoic acid](/img/structure/B1388110.png)
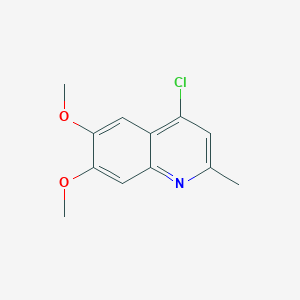
![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)
![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)
![Pyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1388114.png)
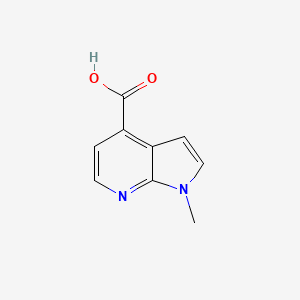
![1-methyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B1388117.png)